Perfluoro-3-methoxypropanoic acid

Description

The exact mass of the compound Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

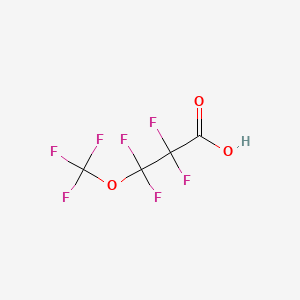

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIMOOYNBDLMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCF2CF2COOH, C4HF7O3 | |

| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191136 | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-73-1 | |

| Record name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-3-methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biological Interactions of Perfluoro-3-methoxypropanoic Acid (GenX)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-3-methoxypropanoic acid, commonly known as GenX or HFPO-DA, is a short-chain per- and polyfluoroalkyl substance (PFAS) utilized as a processing aid in the manufacturing of fluoropolymers. Its emergence as a replacement for longer-chain PFAS has prompted significant research into its synthesis, environmental fate, and biological effects. This technical guide provides a comprehensive overview of the primary synthesis pathway of this compound and elucidates its key interactions with biological systems. The document details the dimerization of hexafluoropropylene oxide (HFPO) as the core synthesis route and explores the compound's molecular modes of action, including the activation of the peroxisome proliferator-activated receptor alpha (PPARα) and the induction of reactive oxygen species (ROS)-mediated apoptosis. This guide is intended to serve as a crucial resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

Chemical Identity and Properties

This compound is a synthetic organofluorine compound with the chemical formula C₆HF₁₁O₃. It is also referred to by several synonyms, including GenX, HFPO-DA (Hexafluoropropylene oxide dimer acid), and FRD-903.

| Property | Value | Reference |

| IUPAC Name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid | --INVALID-LINK-- |

| CAS Number | 13252-13-6 | --INVALID-LINK-- |

| Molecular Weight | 330.05 g/mol | --INVALID-LINK-- |

| Appearance | Clear Liquid | --INVALID-LINK-- |

| pKa | 3.8 | --INVALID-LINK-- |

Synthesis Pathway: Dimerization of Hexafluoropropylene Oxide

The primary industrial synthesis of this compound involves the dimerization of hexafluoropropylene oxide (HFPO). This reaction yields the acid fluoride (B91410), which is subsequently hydrolyzed to the carboxylic acid.

General Reaction Scheme

The overall reaction can be represented as follows:

2 C₃F₆O (Hexafluoropropylene oxide) → C₆HF₁₁O₂F (Perfluoro-3-methoxypropanoyl fluoride) + H₂O → C₆HF₁₁O₃ (this compound) + HF

Experimental Protocol Overview

While specific industrial protocols are proprietary, a patent describes a process for the dimerization of hexafluoropropylene oxide to its dimer, perfluoro-2-n-propoxypropionyl fluoride, which is the precursor to this compound. The process utilizes a catalyst system in an aprotic organic solvent.

Key Experimental Parameters:

| Parameter | Description |

| Reactant | Hexafluoropropylene oxide (HFPO) |

| Catalyst System | A mixture of a copper(I) and copper(II) compound with a complex-forming agent (e.g., nitriles, isocyanides, tertiary phosphines). |

| Solvent | Aprotic organic solvent. |

| Temperature | -10°C to +10°C. |

| Pressure | Autogenous pressure, typically 2 to 4.5 bar. |

Source: U.S. Patent 4,303,593[1]

Reaction Steps:

-

The catalyst system, consisting of a copper(I) and copper(II) salt mixture and a complex-forming agent, is prepared in an aprotic organic solvent within the reactor.

-

Hexafluoropropylene oxide is introduced into the reactor.

-

The reaction is maintained at a temperature between -10°C and +10°C under the pressure generated by the reactants.

-

The dimerization reaction proceeds, favoring the formation of the dimer, perfluoro-2-n-propoxypropionyl fluoride.

-

The resulting acid fluoride is then hydrolyzed to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Signaling Pathways

This compound has been shown to exert its biological effects through multiple signaling pathways, primarily impacting liver function. The two most well-documented mechanisms are the activation of PPARα and the induction of ROS-mediated apoptosis.

PPARα Activation Pathway

In rodent models, GenX has been identified as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and fatty acid oxidation.[2][3][4]

Mechanism of Action:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.

-

Heterodimerization: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR).

-

Nuclear Translocation: The PPARα-RXR heterodimer translocates to the nucleus.

-

PPRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-activator proteins, leading to the transcription of genes involved in fatty acid transport, binding, and oxidation.

Downstream Effects:

-

Increased expression of genes encoding for fatty acid-metabolizing enzymes.

-

Stimulation of peroxisome proliferation.

-

Alterations in lipid homeostasis.

-

Hepatocyte proliferation, leading to liver hypertrophy.

Caption: PPARα signaling pathway activated by this compound.

ROS-Mediated Apoptosis Pathway

Exposure to this compound has been demonstrated to induce oxidative stress in liver cells, leading to apoptosis.[5]

Mechanism of Action:

-

ROS Generation: Cellular exposure to the compound leads to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.

-

Mitochondrial Stress: The accumulation of ROS can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.

-

Caspase Activation: Cytochrome c release initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

-

Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.

Caption: ROS-mediated apoptosis pathway induced by this compound.

Quantitative Toxicological Data

The following table summarizes key quantitative data from toxicological studies on this compound.

| Endpoint | Species/System | Concentration/Dose | Effect | Reference |

| PPARα Activation | Mouse Hepatocytes | 0.5 and 5 mg/kg | Significant enrichment of peroxisome signaling and fatty acid metabolism gene sets. | [2] |

| Apoptosis | Mouse Liver | 0.5 and 5 mg/kg | Dose-dependent increase in caspase-3 immunostaining. | [2] |

| Developmental Toxicity | Sprague-Dawley Rat | 30 mg/kg | 17.3% reduction in F1 body weight on postnatal day 1. | [4] |

| Maternal Liver Effects | Sprague-Dawley Rat | GD14-18 exposure | Increased maternal liver weight and up-regulated PPAR signaling pathway genes. | [4] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and biological interactions of this compound. The dimerization of hexafluoropropylene oxide stands as the central synthetic route. On the biological front, the activation of PPARα and the induction of ROS-mediated apoptosis are key mechanisms underlying its toxicological profile, particularly in the liver. The provided data and diagrams offer a foundational understanding for researchers and professionals engaged in the study of this and other per- and polyfluoroalkyl substances. Further research is warranted to fully elucidate the nuances of its synthesis and its complete toxicological profile in various biological systems, including humans.

References

- 1. US4303593A - Process for the dimerization of hexafluoropropene oxide - Google Patents [patents.google.com]

- 2. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Perfluoro-3-methoxypropanoic Acid (PFMOPrA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-3-methoxypropanoic acid (PFMOPrA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is an emerging compound of interest due to its unique chemical structure and increasing detection in the environment. As a perfluoroalkyl ether carboxylic acid (PFECA), its ether linkage distinguishes it from legacy PFAS like perfluorooctanoic acid (PFOA), potentially influencing its environmental fate, toxicokinetics, and biological interactions.[1] This guide provides a comprehensive overview of the core physicochemical properties of PFMOPrA, detailed experimental protocols for their determination, and an illustrative representation of a key biological signaling pathway potentially modulated by this class of compounds.

Physicochemical Properties of PFMOPrA

A thorough understanding of the physicochemical properties of PFMOPrA is fundamental to predicting its behavior in biological and environmental systems. The following tables summarize key identifiers and physicochemical parameters for PFMOPrA. It is important to note that while some experimental data is available, many parameters are currently based on high-quality computational predictions.

Table 1: Chemical Identity of PFMOPrA

| Identifier | Value |

| IUPAC Name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid |

| Synonyms | PFMPA, PF4OPeA, Perfluoromethoxypropionic acid |

| CAS Number | 377-73-1[2] |

| Molecular Formula | C₄HF₇O₃[2] |

| Molecular Weight | 230.04 g/mol [2][3] |

| Canonical SMILES | C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O |

| InChI Key | AGIMOOYNBDLMJV-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of PFMOPrA

| Property | Value | Type |

| pKa | -0.26 ± 0.13 | Experimental[4] |

| Boiling Point | 126 °C | Predicted[5] |

| Density | 1.718 ± 0.06 g/cm³ | Predicted[5] |

| Water Solubility | 4.78 x 10⁻² mg/L | Predicted |

| LogP (Octanol-Water Partition Coefficient) | 3.15 | Predicted |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for regulatory assessment and scientific research. The following are detailed methodologies for key experiments cited in the characterization of compounds like PFMOPrA.

Determination of Acid Dissociation Constant (pKa) by ¹⁹F-NMR Spectroscopy

This protocol is adapted from the methodology used for the experimental determination of pKa for various PFAS, including PFMOPrA.[4]

Principle: The acid dissociation constant (pKa) is determined by monitoring the change in the chemical shift of fluorine nuclei adjacent to the carboxylic acid group as a function of pH. The chemical shift is sensitive to the ionization state of the molecule.

Materials and Equipment:

-

PFMOPrA standard

-

Deuterium oxide (D₂O)

-

Methanol (MeOH)

-

Oxalate (B1200264) buffer components

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

NMR spectrometer (e.g., 400 MHz) equipped with a ¹⁹F probe

-

pH meter calibrated with standard buffers

Procedure:

-

Sample Preparation: Prepare a stock solution of PFMOPrA in methanol. For NMR analysis, a final concentration of approximately 1.0 mM in a 50 mM oxalate buffer (99% H₂O/MeOH) is used.[4]

-

pH Titration: A series of samples with varying pH values (e.g., from pH 0.26 to 7.79) are prepared by adding small aliquots of concentrated HCl or NaOH to the PFMOPrA solution.[4]

-

NMR Data Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 300 K).[4]

-

Data Analysis:

-

The chemical shift (δ) of the fluorine signal is plotted against the measured pH of the solution.

-

The data is fitted to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit) to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.

-

Determination of Water Solubility (OECD Guideline 105)

The following protocol outlines the flask method, suitable for substances with solubilities above 10⁻² g/L, and the column elution method for substances with lower solubilities.[6][7][8]

Principle: To determine the saturation mass concentration of a substance in water at a given temperature.

Materials and Equipment:

-

PFMOPrA

-

Distilled or deionized water

-

Constant temperature bath (e.g., 20 ± 0.5 °C)[6]

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

An excess amount of the test substance is added to a flask containing a known volume of water.

-

The flask is agitated in a constant temperature bath to allow the system to reach equilibrium. A preliminary test can determine the necessary equilibration time.[6]

-

After equilibration, the solution is centrifuged to separate the undissolved substance.

-

A sample of the clear aqueous phase is carefully removed and the concentration of PFMOPrA is determined using a suitable analytical method.

Principle: Water is passed through a column packed with the test substance on an inert support, and the concentration of the substance in the eluate is measured.[7]

Materials and Equipment:

-

PFMOPrA

-

Inert support material (e.g., glass beads, silica (B1680970) gel)

-

Chromatography column

-

Constant flow pump

-

Fraction collector

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

The test substance is coated onto an inert support material.

-

The coated support is packed into a column.

-

Water is pumped through the column at a slow, constant rate.

-

Fractions of the eluate are collected and the concentration of PFMOPrA in each fraction is determined.

-

The solubility is determined from the plateau of the concentration curve.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Pow or Kow) is a measure of a substance's lipophilicity.[9] The following protocols are based on OECD guidelines.

This method is suitable for substances with log Pow values between -2 and 4.[10]

Principle: The test substance is partitioned between n-octanol and water. The ratio of the concentrations in the two phases at equilibrium is the partition coefficient.[11]

Procedure:

-

n-octanol and water are mutually saturated before the experiment.

-

A known amount of the test substance is dissolved in either n-octanol or water.

-

The two phases are mixed in a vessel and shaken until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the test substance in each phase is determined analytically.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

This method is preferred for highly hydrophobic substances with expected log Pow values up to 8.2, as it minimizes the formation of microdroplets that can interfere with the measurement.[12][13]

Procedure:

-

The experimental setup consists of a thermostated stirred reactor.[13]

-

Water, n-octanol, and the test substance are equilibrated at a constant temperature with slow, controlled stirring to avoid emulsification.[13]

-

Samples are taken from both the n-octanol and water phases over time to determine when equilibrium is reached.

-

The concentrations in each phase at equilibrium are measured to calculate the Pow.

Biological Interactions and Signaling Pathways

Per- and polyfluoroalkyl substances, including PFAAs like PFMOPrA, are known to interact with various biological systems. A key mechanism of action for many PFAAs is the activation of nuclear receptors, which are transcription factors that regulate gene expression involved in lipid metabolism, inflammation, and other critical cellular processes.[14][15]

One of the most studied targets is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[14][15][16] PFAAs, due to their structural similarity to fatty acids, can act as ligands for PPARα.[17] The activation of PPARα by PFAAs has been demonstrated to be dependent on the carbon chain length and the functional group of the PFAA.[14][18] Carboxylated PFAAs, such as PFMOPrA, are generally more potent activators of PPARα than sulfonated PFAAs.[14][18]

The following diagram illustrates a generalized signaling pathway for PPARα activation by a PFAA, which is a plausible mechanism for PFMOPrA.

Caption: Generalized PPARα signaling pathway activated by a PFAA like PFMOPrA.

In addition to PPARα, some PFAS have been shown to activate other nuclear receptors such as the Pregnane X Receptor (PXR), which plays a key role in the metabolism and detoxification of foreign substances.[19][20][21] The activation of these pathways can lead to a wide range of biological responses, and further research is needed to fully elucidate the specific interactions of PFMOPrA with these and other cellular targets.

The following workflow illustrates the general steps involved in assessing the interaction of a compound like PFMOPrA with nuclear receptors using a reporter gene assay.

Caption: Workflow for a nuclear receptor transactivation assay.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of PFMOPrA for the scientific community. While significant progress has been made in understanding this emerging contaminant, particularly in the experimental determination of its pKa, further research is required to empirically validate other key parameters such as its water solubility and octanol-water partition coefficient. The provided experimental protocols offer standardized approaches for generating these critical data. Furthermore, the elucidation of specific biological signaling pathways for PFMOPrA remains an important area of future investigation, with the activation of nuclear receptors like PPARα representing a primary hypothesized mechanism of action. Continued research in these areas will be crucial for a comprehensive risk assessment and understanding of the environmental and health implications of PFMOPrA.

References

- 1. This compound | 377-73-1 | Benchchem [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | C4HF7O3 | CID 120228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 377-73-1 [m.chemicalbook.com]

- 6. laboratuar.com [laboratuar.com]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 10. oecd.org [oecd.org]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. Slow-stirring method for determining the n-octanol/water partition coefficient (Pow) for highly hydrophobic chemicals: performance evaluation in a ring test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential Activation of Peroxisome Proliferator-Activated Receptor Alpha by Per- and Polyfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of Mouse and Human Peroxisome Proliferator−Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths | Scilit [scilit.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Gene Expression Profiling Reveals that PXR Activation Inhibits Hepatic PPARα Activity and Decreases FGF21 Secretion in Male C57Bl6/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Environmental Journey of Perfluoro-3-methoxypropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perfluoro-3-methoxypropanoic acid (PFMPA), a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically a perfluoroalkyl ether carboxylic acid (PFECA), is an emerging contaminant of concern. Its unique chemical structure, characterized by an ether linkage within the fluorinated carbon chain, differentiates it from legacy PFAS like PFOA and PFOS, influencing its behavior and persistence in the environment. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of PFMPA, offering insights into its physicochemical properties, degradation, mobility, and bioaccumulation potential.

Physicochemical Properties of PFMPA

A thorough understanding of the environmental fate of any chemical begins with its fundamental physicochemical properties. These parameters govern its distribution and persistence in various environmental compartments. The properties of PFMPA are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | |

| CAS Number | 377-73-1 | |

| Molecular Formula | C4HF7O3 | |

| Molecular Weight | 230.04 g/mol | |

| Boiling Point | 126 °C | |

| Density | 1.718 g/cm³ (predicted) | |

| Water Solubility | Miscible | |

| Vapor Pressure | 1.5 mmHg at 25 °C (estimated) | |

| Log Kow (Octanol-Water Partition Coefficient) | 0.5 (estimated) | [1] |

Environmental Fate and Transport

The environmental journey of PFMPA is a complex interplay of various physical, chemical, and biological processes. These processes determine its persistence, mobility, and ultimate distribution in the environment.

Degradation

The carbon-fluorine (C-F) bond is exceptionally strong, rendering most PFAS highly resistant to degradation. However, the presence of an ether linkage in PFECAs like PFMPA may introduce a point of potential vulnerability.

Abiotic Degradation:

-

Photodegradation: While direct photolysis of many PFAS is slow, indirect photochemical processes involving reactive species like hydroxyl radicals (•OH) can contribute to their degradation. Studies on other PFECAs suggest that cleavage of the ether bond is a possible degradation pathway under certain photochemical conditions.[2] However, specific quantum yields and degradation rates for PFMPA are not currently available. The degradation of PFECAs can be influenced by the presence of other substances in the water that can generate hydrated electrons under UV light, which have been shown to be effective in breaking down these compounds.[2]

Biotic Degradation:

-

Biodegradation: The microbial degradation of PFAS is generally a slow process. While some microorganisms have been shown to degrade other PFAS like PFOA and PFOS, there is currently a lack of specific studies on the biodegradation of PFMPA. The ether bond in PFMPA might be susceptible to enzymatic cleavage by certain microbial communities, but further research is needed to confirm this and identify the responsible microorganisms and metabolic pathways.

Transport

The movement of PFMPA through the environment is governed by its physicochemical properties and interactions with different environmental media.

-

Transport in Water: Due to its miscibility in water and relatively low estimated Log Kow, PFMPA is expected to be highly mobile in aquatic systems.[1] It can be readily transported with surface water and groundwater flow, potentially leading to widespread contamination of water resources.

-

Atmospheric Transport: While PFMPA itself has a low vapor pressure, some PFAS can be transported over long distances in the atmosphere through association with particulate matter or as volatile precursors. The potential for atmospheric transport of PFMPA is not well-characterized.

References

Atmospheric Transport and Deposition of Perfluoro-2-methoxypropanoic Acid (PFMOPrA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2-methoxypropanoic acid (PFMOPrA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is an emerging contaminant of concern. Specifically, it belongs to the class of perfluoroalkyl ether carboxylic acids (PFECAs). Due to their unique chemical properties, including the strong carbon-fluorine bond, PFAS compounds are extremely persistent in the environment, leading to their designation as "forever chemicals"[1]. The atmospheric transport and subsequent deposition of these substances are critical pathways for their widespread distribution, including to remote ecosystems far from direct sources of emission[1][2]. This guide provides a technical overview of the current understanding of the atmospheric transport and deposition of PFMOPrA, including available quantitative data, experimental protocols, and key process visualizations.

Atmospheric Transport and Deposition Mechanisms

The environmental fate of PFMOPrA is intrinsically linked to atmospheric processes. Like other PFAS, PFMOPrA can be released into the atmosphere from various sources, including industrial manufacturing and the use of products containing these chemicals[3][4]. Once in the atmosphere, these compounds can undergo long-range transport, moving with air masses over vast distances[1][5].

The primary mechanisms for the removal of atmospheric PFAS, including PFMOPrA, are wet and dry deposition[5][6].

-

Wet Deposition: This process involves the scavenging of atmospheric PFAS by precipitation, such as rain and snow. It is considered the more effective removal pathway for many PFAS compounds[5][6].

-

Dry Deposition: This refers to the gravitational settling of PFAS-laden particulate matter and the direct absorption of gaseous PFAS onto surfaces during periods without precipitation[6].

The following diagram illustrates the generalized pathway of atmospheric transport and deposition for PFMOPrA.

Quantitative Data on Atmospheric Deposition

Direct quantitative data specifically for the atmospheric concentration and deposition of PFMOPrA are limited in publicly available literature. However, a key study conducted in Wilmington, North Carolina, provided the first direct evidence of PFECAs, including PFMOPrA, in both wet and dry atmospheric deposition[6]. While this study did not isolate the data for PFMOPrA, it provides valuable insights into the deposition of the broader class of compounds to which it belongs.

The tables below summarize the findings from this study for a group of six PFAS compounds, which included PFMOPrA and other PFECAs.

Table 1: Wet Deposition of Six PFAS Compounds (including PFMOPrA) in Wilmington, NC [6]

| Parameter | Value |

| Total Concentration Range | Below Method Quantification Limit to 110 ng/L |

| Estimated Annual Flux | 30 µg/m² |

Table 2: Dry Deposition of Six PFAS Compounds (including PFMOPrA) in Wilmington, NC [6]

| Parameter | Value |

| Total Flux Range | 0.3 - 29 ng/m²/day |

| Estimated Annual Flux | 1.4 µg/m² |

These data indicate that wet deposition is a significantly more efficient removal mechanism for these PFAS compounds from the atmosphere compared to dry deposition[6].

Experimental Protocols

Standardized methods for the collection and analysis of PFAS in atmospheric samples are crucial for obtaining reliable and comparable data. The following sections outline a representative experimental protocol for studying the atmospheric deposition of PFMOPrA, synthesized from established methodologies for PFAS analysis[6][7][8].

Sample Collection

1. Wet Deposition Sampling:

-

Apparatus: An automated wet-only precipitation collector is used. This instrument has a movable lid that covers the sample container during dry periods and automatically uncovers it upon sensing precipitation. This design prevents contamination from dry deposition.

-

Sample Containers: High-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers are recommended to minimize analyte loss due to adsorption.

-

Procedure:

-

Prior to deployment, all sampling components that will come into contact with the sample (e.g., collection bucket, funnel) are rigorously cleaned. This typically involves a sequence of washing with a laboratory-grade detergent, followed by rinses with deionized water and a final rinse with methanol (B129727).

-

The collection container is placed within the sampler.

-

Samples are typically collected on a weekly or event basis.

-

After collection, the sample volume is measured, and the sample is transferred to pre-cleaned amber glass or HDPE bottles for transport to the laboratory.

-

Samples should be kept cool (e.g., at 4°C) and in the dark during transport and storage to minimize degradation.

-

2. Dry Deposition Sampling:

-

Apparatus: A dry deposition plate or a modified bucket system is used. The collection surface is typically a flat, inert material from which deposited particles can be easily recovered.

-

Procedure:

-

The collection surface is cleaned in the same manner as the wet deposition equipment.

-

The sampler is deployed in the field for a defined period (e.g., one week).

-

After the deployment period, the collected particulate matter is recovered by rinsing the surface with a known volume of a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

The rinse solution is collected in a pre-cleaned sample bottle for analysis.

-

Sample Preparation and Analysis

1. Extraction and Concentration:

-

Solid-Phase Extraction (SPE): This is the most common technique for extracting and concentrating PFAS from aqueous samples.

-

The water sample (or the solvent rinse from dry deposition) is passed through an SPE cartridge containing a sorbent material (e.g., a weak anion exchange resin).

-

Interfering substances are washed from the cartridge with a mild solvent.

-

The target analytes, including PFMOPrA, are then eluted from the cartridge with a stronger solvent, such as methanol or a basic methanol solution.

-

The eluate is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

2. Instrumental Analysis:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of PFAS, offering high sensitivity and selectivity.

-

The concentrated extract is injected into a liquid chromatograph, which separates the different PFAS compounds based on their chemical properties.

-

The separated compounds then enter a tandem mass spectrometer, which ionizes the molecules and fragments them in a specific way.

-

The instrument detects and quantifies the specific fragments characteristic of PFMOPrA, allowing for its accurate measurement even at very low concentrations.

-

-

Isotope Dilution: To ensure the accuracy of the quantification, an isotopically labeled internal standard of PFMOPrA is added to the sample at the beginning of the preparation process. This allows for the correction of any analyte loss that may occur during sample handling and analysis.

The following diagram outlines a typical experimental workflow for the analysis of PFMOPrA in atmospheric deposition samples.

Conclusion

The atmospheric transport and deposition of PFMOPrA represent a significant pathway for the contamination of global ecosystems. While specific quantitative data for PFMOPrA remain scarce, the available evidence for the broader class of PFECAs indicates that wet deposition is the dominant removal mechanism from the atmosphere. The established analytical methodologies for PFAS, particularly LC-MS/MS with isotope dilution, provide a robust framework for the accurate quantification of PFMOPrA in atmospheric deposition samples. Further research focusing on the quantification of PFMOPrA in various atmospheric compartments and geographic locations is crucial to fully understand its environmental fate and to develop effective mitigation strategies.

References

- 1. Wet deposition of per- and polyfluoroalkyl substances (PFAS) in a suburbanizing watershed - UNIVERSITY OF NEW HAMPSHIRE [portal.nifa.usda.gov]

- 2. researchgate.net [researchgate.net]

- 3. PFAS trends in wet deposition across a remote watershed - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. dce.au.dk [dce.au.dk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A review of sample collection and analytical methods for detecting per- and polyfluoroalkyl substances in indoor and outdoor air - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for the determination of perfluorooctanoic acid in air samples using liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Microbial Degradation of Ether-Containing PFAS

For Researchers, Scientists, and Drug Development Professionals

The persistence of per- and polyfluoroalkyl substances (PFAS) in the environment poses a significant challenge to environmental health. Among these, ether-containing PFAS, such as GenX, ADONA, and F-53B, have emerged as prominent contaminants. This technical guide provides a comprehensive overview of the current understanding of the microbial degradation of these recalcitrant compounds, focusing on the core mechanisms, experimental methodologies, and quantitative data.

Introduction to Microbial Degradation of Ether-Containing PFAS

Microbial degradation offers a promising and environmentally sustainable approach for the remediation of ether-containing PFAS. The biodegradability of these compounds is highly dependent on their chemical structure. Key structural features that influence microbial degradation include the presence of non-fluorinated methylene (B1212753) groups (-CH2-), carbon-carbon double bonds (C=C), and chlorine substitutions.[1][2][3] Microorganisms have developed various enzymatic strategies to cleave the ether bond and subsequently defluorinate the molecule under both aerobic and anaerobic conditions.

Degradation Pathways of Key Ether-Containing PFAS

The microbial degradation of ether-containing PFAS proceeds through distinct pathways depending on the specific compound and the environmental conditions.

Aerobic Degradation

Under aerobic conditions, the degradation of many ether-containing PFAS is initiated by the enzymatic oxidation of a non-fluorinated carbon atom adjacent to the ether linkage. This process is often catalyzed by monooxygenase enzymes.[2]

GenX (HFPO-DA): While GenX is generally recalcitrant to biodegradation, some studies suggest that a chemical-biological treatment train can enhance its defluorination.[4] The initial chemical reduction can create more biodegradable intermediates that are then amenable to aerobic microbial attack.

ADONA: The presence of a non-fluorinated methylene (-CH2-) group adjacent to the ether oxygen in ADONA makes it susceptible to aerobic biodegradation.[3] The proposed initial step is the enzymatic hydroxylation of this carbon, leading to an unstable hemiacetal that spontaneously cleaves the ether bond (O-dealkylation).[3]

Generic Aerobic Degradation Pathway of Ether-Containing PFAS with a -CH2- Group:

The following diagram illustrates the general aerobic degradation pathway initiated by hydroxylation of the methylene group adjacent to the ether bond.

Caption: Aerobic degradation pathway of ether-PFAS.

Anaerobic Degradation

Anaerobic conditions facilitate unique microbial degradation pathways, particularly for chlorinated ether PFAS.

F-53B (6:2 Cl-PFESA): The presence of chlorine atoms in F-53B makes it more susceptible to anaerobic biotransformation. The initial step often involves reductive dechlorination, a reaction catalyzed by cobalt-dependent enzymes.[5] This is followed by hydrolytic O-dealkylation and further defluorination.[5]

Unsaturated Ether PFAS: For ether PFAS containing C=C bonds, anaerobic degradation can proceed via hydrolytic O-dealkylation, a process that does not necessarily depend on cobalt-containing enzymes.[5]

Proposed Anaerobic Degradation Pathway of Chlorinated Ether PFAS (e.g., F-53B):

This diagram outlines the proposed sequential degradation of a chlorinated ether PFAS under anaerobic conditions.

Caption: Anaerobic degradation pathway of F-53B.

Quantitative Data on Microbial Degradation

The efficiency of microbial degradation of ether-containing PFAS varies significantly based on the compound, microbial consortium, and environmental conditions. The following tables summarize available quantitative data from various studies.

| Ether-PFAS | Microbial System | Condition | Degradation Efficiency (%) | Defluorination (%) | Half-life (t½) | Reference |

| GenX (HFPO-DA) | Native Microbes | Anoxic | 5.45 ± 2.99 | 3.02 ± 0.62 | > 6 months | [4] |

| F-53B | Microbial Consortium | Anaerobic | - | Partial | Slow | [6] |

| ADONA | Activated Sludge | Aerobic | Potentially susceptible | - | - | [3] |

| Unsaturated Ether PFAS (NBP1) | Microbial Consortium | Anaerobic | Complete removal | Partial | - | [6] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research in the field of microbial degradation of PFAS. Below are outlines of key experimental methodologies.

Aerobic Biodegradation in Activated Sludge

This protocol is adapted from studies on the aerobic biotransformation of ether PFAS.[1][2]

1. Inoculum Preparation:

-

Fresh activated sludge is collected from a municipal wastewater treatment plant.

-

The sludge is typically used directly or after a brief settling period to achieve a desired suspended solids concentration (e.g., ~4400 mg/L).

2. Microcosm Setup:

-

Batch reactors (e.g., 150 mL serum bottles) are filled with a specific volume of activated sludge (e.g., 50 mL).

-

The ether-PFAS of interest is spiked into the reactors at a defined initial concentration (e.g., 50-100 µM).

-

Reactors are loosely capped to allow for gas exchange and incubated on a shaker (e.g., 150 rpm) at room temperature.

-

Abiotic controls with autoclaved sludge are included to account for non-biological degradation.

3. Sampling and Analysis:

-

Aqueous samples are collected periodically over the incubation period (e.g., up to 28 days).

-

Samples are centrifuged and/or filtered to remove biomass.

-

The supernatant is analyzed for the parent PFAS compound and potential transformation products using LC-MS/MS.

-

Fluoride (B91410) concentration is measured using an ion-selective electrode to determine the extent of defluorination.

Experimental Workflow for Aerobic Biodegradation Study:

Caption: Workflow for aerobic biodegradation study.

Anaerobic Biodegradation in Soil Microcosms

This protocol is a general guide for studying anaerobic degradation in soil.

1. Microcosm Preparation:

-

Soil samples are collected from a relevant site (e.g., contaminated or pristine).

-

The soil is sieved to remove large debris and homogenized.

-

A specific mass of soil is added to anaerobic vials (e.g., serum bottles).

-

The soil is amended with a minimal salts medium and the ether-PFAS of interest.

-

The headspace of the vials is purged with an anaerobic gas mixture (e.g., N2/CO2) and sealed with butyl rubber stoppers.

2. Incubation:

-

Microcosms are incubated in the dark at a controlled temperature (e.g., 25-30 °C) without shaking.

-

Sterile controls (e.g., autoclaved soil) are included.

3. Sampling and Analysis:

-

At designated time points, triplicate microcosms are sacrificed for analysis.

-

The soil is extracted with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

-

The extract is centrifuged, filtered, and analyzed by LC-MS/MS for the parent compound and degradation products.

-

Fluoride analysis is performed on aqueous extracts.

Analytical Method: LC-MS/MS for Ether-PFAS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS due to its high sensitivity and selectivity.

1. Sample Preparation:

-

Aqueous samples are typically diluted with methanol.

-

Solid samples require solvent extraction (e.g., using methanol or acetonitrile), followed by cleanup steps such as solid-phase extraction (SPE) to remove matrix interferences.

2. LC Separation:

-

A C18 or other suitable reversed-phase column is commonly used for separation.

-

The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or acetic acid to improve ionization.

3. MS/MS Detection:

-

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used.

-

Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.

Microbial Signaling and Response to Ether-PFAS

The presence of xenobiotics like ether-containing PFAS can trigger specific stress responses and metabolic pathways in microorganisms. While specific signaling pathways for the degradation of ether-PFAS are still an active area of research, studies on the broader microbial response to PFAS provide some insights.

Transcriptomic and proteomic analyses have shown that exposure to PFAS can lead to changes in the expression of genes and proteins involved in:

-

Stress Response: Upregulation of chaperones and other stress-related proteins.[7]

-

Metabolism: Alterations in central carbon metabolism and amino acid synthesis.

-

Transport: Changes in the expression of membrane transporters, which may be involved in the uptake of PFAS or efflux of toxic byproducts.

-

Oxidative Stress: Induction of enzymes involved in mitigating oxidative damage.

The release of fluoride during defluorination is a significant stressor for microorganisms, and they have evolved mechanisms to cope with fluoride toxicity, such as fluoride exporters.[7][8] Understanding these responses is crucial for optimizing bioremediation strategies.

Logical Relationship of Microbial Response to Ether-PFAS:

Caption: Microbial response to ether-PFAS exposure.

Conclusion and Future Perspectives

The microbial degradation of ether-containing PFAS is a complex process influenced by the chemical structure of the contaminant, the metabolic capabilities of the microbial community, and the prevailing environmental conditions. While significant progress has been made in elucidating degradation pathways and identifying key microbial players, several knowledge gaps remain. Future research should focus on:

-

Isolation and characterization of novel PFAS-degrading microorganisms and enzymes.

-

Detailed elucidation of the metabolic and genetic basis of ether-PFAS degradation.

-

Optimization of bioremediation strategies for in-situ and ex-situ applications.

-

Understanding the ecological impacts of PFAS and their degradation products.

A deeper understanding of these aspects will be instrumental in developing effective and sustainable solutions for the removal of ether-containing PFAS from the environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A review of microbial degradation of per- and polyfluoroalkyl substances (PFAS): Biotransformation routes and enzymes [ouci.dntb.gov.ua]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. fluoridealert.org [fluoridealert.org]

- 8. The link between ancient microbial fluoride resistance mechanisms and bioengineering organofluorine degradation or synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicity of PFMOPrA: A Data Gap in Toxicological Research

An in-depth technical guide on the in vitro toxicity of perfluoro-2-methoxypropanoic acid (PFMOPrA) cannot be provided at this time due to a significant lack of publicly available research data. Despite comprehensive searches of scientific literature and toxicological databases, no specific studies detailing the in vitro cytotoxic, genotoxic, or apoptotic effects of PFMOPrA with quantitative data or established experimental protocols were identified.

One study identified mentioned PFMOPrA in the context of an in vivo immunotoxicity assessment in mice, but this research did not include any in vitro experiments or data. While general protocols for assessing the in vitro toxicity of PFAS exist, the absence of specific studies on PFMOPrA prevents the creation of a detailed and accurate technical guide as requested.

Recommendation for Future Research and an Alternative Approach

The current data gap highlights a critical need for further research into the in vitro toxicological profile of PFMOPrA to better understand its potential risks to human health and the environment.

For the purpose of providing a comprehensive technical guide that fulfills the user's detailed requirements for data presentation, experimental protocols, and visualizations, it is recommended to focus on a well-researched PFAS compound. Perfluorooctanoic acid (PFOA) is an ideal alternative, as there is a vast body of literature detailing its in vitro toxicity across various cell lines and toxicological endpoints. A technical guide on PFOA could thoroughly address:

-

Cytotoxicity: Summarizing IC50 values and effects on cell viability in various cell lines.

-

Oxidative Stress: Detailing assays for reactive oxygen species (ROS) production and antioxidant enzyme activity.

-

Genotoxicity: Outlining protocols for comet assays, micronucleus tests, and other assessments of DNA damage.

-

Apoptosis: Diagramming the signaling pathways involved in PFOA-induced programmed cell death.

Such a guide would provide researchers, scientists, and drug development professionals with a valuable and data-rich resource, adhering to all the specified formatting and visualization requirements.

An In-depth Technical Guide to the Mechanism of Action of Perfluoro-3-methoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-3-methoxypropanoic acid (PFMOPrA), a member of the per- and polyfluoroalkyl substances (PFAS) class, is an emerging compound of interest due to its detection in the environment.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of PFMOPrA, drawing from direct studies and data from structurally similar PFAS compounds. The primary molecular initiating event appears to be the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Evidence also suggests potential interactions with other nuclear receptors, including peroxisome proliferator-activated receptor gamma (PPARγ), and possible involvement of the constitutive androstane (B1237026) receptor (CAR), pregnane (B1235032) X receptor (PXR), and the p53 signaling pathway. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate further research and risk assessment.

Core Mechanism of Action: Nuclear Receptor Activation

The predominant mechanism of action for many PFAS, and likely for PFMOPrA, involves the activation of nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

The primary and most studied mechanism of action for PFMOPrA and related PFAS is the activation of PPARα.[2][3] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, where it governs the expression of genes involved in lipid transport and metabolism.[4][5] Activation of PPARα by PFAS like PFMOPrA is thought to be the molecular initiating event leading to downstream effects, including hepatotoxicity observed in rodent studies.[2]

Other Potential Nuclear Receptor Interactions

While PPARα activation is the most prominent mechanism, evidence suggests that PFMOPrA and similar compounds may interact with other nuclear receptors:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A study on 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid] (PMPP), a structurally analogous compound to PFMOPrA, identified it as a weak agonist of human PPARγ.[2][6] PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation.[6][7]

-

Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR): In studies where PPARα is absent, other nuclear receptors like CAR and PXR have been implicated in the hepatotoxic effects of some PFAS.[8] These receptors are crucial for the metabolism and detoxification of xenobiotics.[9]

Signaling Pathways

The activation of nuclear receptors by PFMOPrA initiates a cascade of signaling events that alter cellular function.

PPARα Signaling Pathway

Upon binding of a ligand like PFMOPrA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in fatty acid metabolism.[4]

Potential Involvement of CAR/PXR Pathways

In the absence of PPARα, some PFAS have been shown to activate CAR and PXR, leading to hepatomegaly.[8] This suggests an alternative mechanism for cellular effects.

p53 Signaling Pathway

Some PFAS have been shown to activate the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis in response to cellular stress. This suggests a potential for genotoxicity or cellular damage.

Quantitative Data

Quantitative data for PFMOPrA is limited. The following tables summarize available data for PFMOPrA and related PFAS to provide a comparative context.

Table 1: In Vitro Nuclear Receptor Activation Data for PFAS

| Compound | Assay | Species | EC50 / IC50 (µM) | Efficacy | Reference |

| PMPP | PPARγ Transactivation | Human | - | Weak Agonist | [2][6] |

| HFPO-DA (GenX) | PPARα Transactivation | Human | Potent | - | [7] |

| HFPO-DA (GenX) | PPARα Transactivation | Rat | Potent | - | [7] |

| PFOA | PPARα Transactivation | Human | ~25-100 | - | [7] |

| PFOS | PPARα Transactivation | Human | 13-15 | - | [9] |

EC50 (Half-maximal effective concentration), IC50 (Half-maximal inhibitory concentration), PMPP (3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid]), HFPO-DA (Hexafluoropropylene oxide dimer acid), PFOA (Perfluorooctanoic acid), PFOS (Perfluorooctane sulfonic acid).

Table 2: In Vivo Toxicity Data for this compound (PFMOPrA)

| Species | Exposure Route | Duration | Doses (mg/kg-day) | Observed Effects | Reference |

| Sprague Dawley Rat | Oral Gavage | 5 days | 1.0 - 1000 | Gene expression changes in liver, kidney, and other organs. Lethality at highest doses. | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of PFAS like PFMOPrA.

PPARα Transactivation Assay

This assay determines the ability of a compound to activate the PPARα receptor.

Methodology:

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in appropriate media.

-

Transfection: Cells are co-transfected with two plasmids: one that expresses the human PPARα protein and another containing a luciferase reporter gene under the control of a PPRE promoter.

-

Treatment: Transfected cells are exposed to a range of concentrations of PFMOPrA or a vehicle control for 24-48 hours.

-

Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. Increased light output indicates activation of PPARα.

-

Data Analysis: Dose-response curves are generated to calculate the EC50 value.

Gene Expression Profiling using RNA-Sequencing

This method is used to identify changes in the transcriptome of cells or tissues following exposure to a compound.

Methodology:

-

Exposure: Primary hepatocytes or animal models are exposed to PFMOPrA at various concentrations and time points.

-

RNA Extraction: Total RNA is isolated from the cells or tissues.

-

Library Preparation: RNA is converted to cDNA, and sequencing libraries are prepared.

-

Sequencing: The libraries are sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify up- and down-regulated genes. Pathway analysis is then used to determine the biological processes affected.

CAR/PXR Activation Assay

Similar to the PPARα transactivation assay, this method uses a reporter gene to measure the activation of CAR or PXR.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HepG2) is used.

-

Transfection: Cells are transfected with expression vectors for CAR or PXR and a reporter plasmid containing a responsive element-driven luciferase gene.

-

Treatment: Cells are treated with PFMOPrA.

-

Luminescence Measurement and Analysis: Luciferase activity is measured to quantify receptor activation.

p53 Activation Assay

This assay assesses the activation of the p53 pathway, often as an indicator of genotoxicity.

Methodology:

-

Cell Line: A cell line with a p53-responsive reporter gene (e.g., β-lactamase) is used.

-

Exposure: Cells are exposed to PFMOPrA with and without metabolic activation systems (e.g., S9 fraction).

-

Signal Detection: The reporter gene product is measured (e.g., via a fluorescent substrate).

-

Data Analysis: An increase in the reporter signal indicates activation of the p53 pathway.

Conclusion and Future Directions

The current body of evidence strongly suggests that the primary mechanism of action of this compound involves the activation of PPARα, leading to alterations in lipid metabolism. However, the potential for interactions with other nuclear receptors like PPARγ, CAR, and PXR, as well as the p53 pathway, warrants further investigation. The lack of specific quantitative data for PFMOPrA highlights a critical data gap. Future research should focus on conducting in-depth in vitro and in vivo studies to establish dose-response relationships for these various endpoints. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such studies, which will be essential for a comprehensive risk assessment of this emerging environmental contaminant.

References

- 1. APPENDIX II - EPA Transcriptomic Assessment Product (ETAP) for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transactivation Assays to Assess Canine and Rodent Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSE260875 - EPA Transcriptomic Assessment Product (ETAP) for this compound - OmicsDI [omicsdi.org]

Navigating the Uncharted Waters of Novel PFAS: A Technical Guide to the Bioaccumulation Potential of PFMOPrA in Aquatic Life

For Immediate Release

A Deep Dive into Perfluoro(2-methoxypropanoic) Acid (PFMOPrA) and its Potential Impact on Aquatic Ecosystems

The ever-expanding universe of per- and poly-fluoroalkyl substances (PFAS) presents a formidable challenge to environmental scientists and toxicologists. Among the newer generation of these "forever chemicals" is Perfluoro(2-methoxypropanoic) acid (PFMOPrA), a short-chain perfluoroalkyl ether carboxylic acid. While its use is intended to replace long-chain PFAS, a significant knowledge gap exists regarding its environmental fate and, critically, its potential to bioaccumulate in aquatic organisms. This technical guide synthesizes the current understanding of PFAS bioaccumulation, provides a framework for assessing compounds like PFMOPrA, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

A Data Deficit for PFMOPrA: The Need for Surrogate Analysis

A comprehensive review of the existing scientific literature reveals a stark absence of direct quantitative data on the bioaccumulation potential of PFMOPrA in aquatic species. To bridge this gap, this guide utilizes data from analogous short-chain ether-containing PFAS, such as hexafluoropropylene oxide dimer acid (HFPO-DA), the primary component of the commercial mixture GenX, as a surrogate to infer the potential behavior of PFMOPrA. It is imperative to underscore that this is an estimation, and compound-specific experimental data is urgently needed for a definitive assessment.

Quantitative Bioaccumulation Data for a Surrogate Ether-PFAS

The following table summarizes available bioconcentration factor (BCF) data for HFPO-DA in aquatic organisms. The BCF is a critical metric, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, indicating its potential to accumulate.

| Chemical | Species | BCF (L/kg ww) | Exposure Concentration | Exposure Duration | Tissue | Reference |

| HFPO-DA | Rainbow trout (Oncorhynchus mykiss) | < 1.2 | 0.1, 1, 10, 100 µg/L | 28 days | Whole body | (Gomis et al., 2017) |

| HFPO-DA | Zebrafish (Danio rerio) | 1.6 - 3.2 | 10, 100 µg/L | 7 days | Whole body | (Shi et al., 2019) |

Note: The presented data for HFPO-DA suggests a low bioaccumulation potential in fish, which is characteristic of many short-chain PFAS. However, the ether linkage in PFMOPrA could influence its physicochemical properties and biological interactions, potentially leading to different bioaccumulation behavior.

Experimental Protocols for Assessing Bioaccumulation Potential

To generate the necessary data for PFMOPrA and other novel PFAS, standardized experimental protocols are essential. The following outlines a typical fish bioconcentration study based on internationally recognized guidelines, such as OECD Test Guideline 305.

Test Organism Selection and Acclimation

-

Species: Commonly used species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas). The choice depends on factors like sensitivity, availability, and regulatory acceptance.

-

Health: Fish should be sourced from a reputable supplier and be free of disease.

-

Acclimation: A minimum of two weeks of acclimation to laboratory conditions (water quality, temperature, photoperiod) is crucial to reduce stress and ensure baseline physiological stability.

Exposure System

-

Flow-through System: This is the preferred method for maintaining constant exposure concentrations and good water quality. A stock solution of PFMOPrA is continuously metered into the dilution water.

-

Semi-static or Static Renewal: These systems can be used if a flow-through system is not feasible. The test solution is renewed periodically (e.g., every 24-48 hours) to maintain the desired concentration.

-

Control Group: A control group of fish is maintained under identical conditions but without the test substance.

Test Procedure

The test consists of two phases:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of PFMOPrA. The duration is typically 28 days, or until a steady-state concentration in the fish tissue is reached (i.e., the concentration in the fish no longer increases with time). Water and fish samples are collected at predetermined intervals.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, PFMOPrA-free water. Fish samples are collected at intervals to determine the rate of elimination (depuration) of the substance.

Analytical Methods

-

Sample Preparation: Fish tissue samples are typically homogenized. Extraction of PFMOPrA is commonly performed using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Quantification: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of PFAS, including ether-PFAS, in both water and biological matrices.

Data Analysis and BCF Calculation

-

Steady-State BCF (BCFss): If a steady state is reached, the BCF is calculated as the concentration of PFMOPrA in the fish (Cf) divided by the concentration in the water (Cw).

-

Kinetic BCF (BCFk): This is calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2). This method does not require reaching a steady state.

Visualizing the Process: Experimental Workflow and Influencing Factors

To further clarify the experimental process and the complex interplay of factors governing bioaccumulation, the following diagrams are provided.

An In-depth Technical Guide to the Structural Isomers of Perfluoro-3-methoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of perfluoro-3-methoxypropanoic acid, a topic of increasing interest within the field of per- and polyfluoroalkyl substances (PFAS). As regulatory scrutiny of legacy PFAS intensifies, understanding the properties and potential biological effects of their replacements and related compounds is paramount for environmental science and drug development. This document details the known structural isomers, their physicochemical properties, analytical methodologies for their detection, and available toxicological information.

Introduction to this compound and its Isomers

This compound (PFMPA) is a short-chain perfluoroalkyl ether carboxylic acid (PFECA).[1] Its chemical structure contains an ether linkage, which distinguishes it from the more well-known perfluoroalkyl carboxylic acids (PFCAs) like PFOA.[1] The presence of this ether bond can influence its environmental fate, bioaccumulation potential, and toxicological profile.[1]

Structural isomers are molecules that have the same molecular formula but different structural arrangements of atoms. In the case of this compound, with the molecular formula C4HF7O3, several structural isomers are possible. The identification and characterization of these isomers are crucial as they may exhibit different chemical, physical, and biological properties.

Identified Structural Isomers

Based on the molecular formula C4HF7O3, the following structural isomers have been identified:

-

This compound (PFMPA) : The principal compound of interest.

-

Perfluoro-2-methoxypropanoic acid (PMPA) : A known branched-chain isomer.[2]

-

Perfluoro-2-ethoxyethanoic acid : Another potential structural isomer.

A systematic analysis of the molecular formula suggests other potential isomers could exist, though they are less commonly reported in the scientific literature.

Below is a diagram illustrating the logical relationship and classification of the identified isomers.

Physicochemical Properties

The physicochemical properties of these isomers are critical for predicting their behavior in biological and environmental systems. The following table summarizes key quantitative data for the two most well-characterized isomers.

| Property | This compound (PFMPA) | Perfluoro-2-methoxypropanoic acid (PMPA) |

| IUPAC Name | 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid[3] | 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid[4] |

| CAS Number | 377-73-1[3] | 13140-29-9[4] |

| Molecular Formula | C4HF7O3[5] | C4HF7O3[4] |

| Molecular Weight | 230.04 g/mol [5] | 230.04 g/mol [4] |

| Boiling Point | 126 °C[6] | Not available |

| Density | 1.718 g/cm³[6] | Not available |

| pKa | 0.52 (Predicted)[6] | Not available |

Experimental Protocols

Synthesis of Perfluoroalkoxy Propionic Acid Fluorides (General Method)

Reaction: Perfluoro carbonyl compounds are reacted with hexafluoropropene (B89477) epoxide in the presence of tris(dimethylamino)difluorophosphorane in an aprotic polar solvent.[7]

Starting Materials: [7]

-

Perfluorinated ketones or acid fluorides (e.g., RF-COF)

-

Hexafluoropropene epoxide

-

Tris(dimethylamino)difluorophosphorane (catalyst)

-

Aprotic polar solvent (e.g., diglyme)

General Procedure: [7]

-

A solution of the catalyst in the aprotic polar solvent is prepared in a reaction vessel.

-

The perfluorinated carbonyl compound and hexafluoropropene epoxide are introduced into the reactor at a controlled temperature, typically between -50°C and +10°C.

-

The reaction mixture is agitated for a specified period.

-

The product, a perfluoro-alkoxy-propionic acid fluoride, is then isolated, for example, by distillation.

The following diagram illustrates a generalized workflow for this synthesis.

Analytical Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary analytical technique for the detection and quantification of these isomers in various matrices.

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.[2]

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.[3]

-

Mobile Phase: A gradient of methanol (B129727) and water is commonly employed.[2]

-

Separation: PFMPA and PMPA can be chromatographically separated, with a reported separation of approximately 0.5 minutes under certain conditions.[1]

Mass Spectrometric Detection:

-

Ionization Mode: Negative electrospray ionization (ESI) is used.[3]

-

Mass Transitions:

The following diagram outlines the analytical workflow for isomer detection.

Toxicological and Biological Activity

Detailed toxicological data for individual isomers of this compound are limited. However, information on short-chain PFAS and PFECAs provides some insight into their potential biological effects.

-

General Toxicity: this compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[8] It is not classified as acutely toxic, a respiratory or skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant based on current knowledge.[8]

-

Health Concerns: As a member of the PFAS group, PFMPA is associated with concerns of cancer, endocrine disruption, liver and immune system damage, and thyroid changes.[4]

-

PPARα Activation: Some studies on a range of perfluoroalkyl acids (PFAAs) have investigated their ability to activate peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. While longer-chain PFAAs are generally more active, the biological activity of shorter-chain and ether-containing PFAS is an area of ongoing research.[9][10]

-

Immunotoxicity: A broad screening of 147 PFAS, which may include related structures, was conducted to assess immunotoxic and other pathophysiological activities in human primary cells.[11] Such studies are beginning to build a picture of the potential biological activities of this diverse class of compounds.

It is important to note that the toxicological profiles of different isomers can vary significantly. Therefore, isomer-specific toxicological assessments are crucial for a comprehensive risk evaluation.

Conclusion

The structural isomers of this compound represent an important area of study for researchers in environmental science, toxicology, and drug development. This guide has provided a summary of the known isomers, their physicochemical properties, and the analytical methods for their detection. While detailed experimental protocols for synthesis and isomer-specific toxicological data remain areas for further research, the information presented here serves as a valuable resource for professionals working with these emerging compounds. The continued investigation into the properties and biological activities of each isomer is essential for a thorough understanding of their potential impacts.

References

- 1. This compound | 377-73-1 | Benchchem [benchchem.com]

- 2. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | C4HF7O3 | CID 120228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ewg.org [ewg.org]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound CAS#: 377-73-1 [m.chemicalbook.com]

- 7. US4035388A - Process for preparing perfluoro-alkoxy-propionic acid fluorides - Google Patents [patents.google.com]

- 8. carlroth.com [carlroth.com]

- 9. Evaluation of perfluoroalkyl acid activity using primary mouse and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Predicting the Effects of Per- and Polyfluoroalkyl Substance Mixtures on Peroxisome Proliferator-Activated Receptor Alpha Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of 147 Perfluoroalkyl Substances for Immunotoxic and Other (Patho)physiological Activities through Phenotypic Screening of Human Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Sources of PFMOPrA Contamination

For Researchers, Scientists, and Drug Development Professionals

Introduction